(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone
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Description
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone is a useful research compound. Its molecular formula is C17H15ClFN7O and its molecular weight is 387.8. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
It’s known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction could potentially inhibit the function of the enzyme, leading to various downstream effects.
Biochemical Pathways
It’s known that triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . This suggests that these compounds may affect pathways related to inflammation and neuronal protection.
Pharmacokinetics
It’s known that compounds with similar structures have shown potent inhibitory activities against certain cancer cell lines . This suggests that these compounds may have favorable bioavailability and distribution properties.
Result of Action
It’s known that compounds with similar structures have shown potent inhibitory activities against certain cancer cell lines, with ic50 values ranging from 156 to 239 µM . This suggests that these compounds may induce apoptosis in cancer cells.
Action Environment
It’s known that the stability and activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN7O/c18-12-2-1-3-13(19)16(12)17(27)25-6-4-24(5-7-25)14-8-15(22-10-21-14)26-11-20-9-23-26/h1-3,8-11H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMLTRMPPRDODL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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